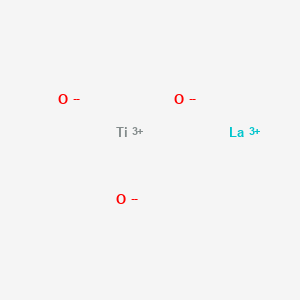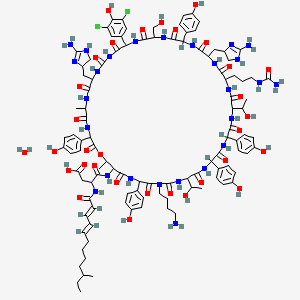
Enramycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Enramycin, also known as enduracidin, is a polypeptide antibiotic produced by Streptomyces fungicidus . The primary target of this compound is the enzyme MurG, which plays a crucial role in cell wall biosynthesis in Gram-positive bacteria .
Mode of Action
This compound acts as an inhibitor of MurG . This enzyme catalyzes the transglycosylation reaction, which is the last step of peptidoglycan biosynthesis . By inhibiting this step, this compound greatly compromises the integrity of the bacterial cell wall, leading to cell lysis .
Biochemical Pathways
The affected biochemical pathway is the peptidoglycan biosynthesis pathway in Gram-positive bacteria . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for maintaining the structural integrity of the cell. By inhibiting the final step of this pathway, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis .
Result of Action
The primary molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby preventing the spread of the infection. On a cellular level, this compound is effective against Gram-positive gut pathogens, most notably, Clostridium perfringens , a leading cause of necrotic enteritis.
生化分析
Biochemical Properties
Enramycin has two main components, this compound A (Er-A) and this compound B (Er-B) . It displays strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis .
Cellular Effects
This compound’s inhibition of the MurG enzyme greatly compromises cell wall integrity leading to cell lysis . This makes this compound very effective against Gram-positive gut pathogens, most notably, Clostridium perfringens .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to peptidoglycan precursors in a cell wall synthesis pathway . Some studies have shown that this compound binds the precursor Lipid I and inhibits MurG . This compound has also been shown to bind the Lipid II and prevent transglycosylation of the precursor by transglycosylases .
Dosage Effects in Animal Models
It is known that this compound is commonly used as a feed additive for pigs and chickens .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its inhibition of the enzyme MurG, which plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
准备方法
Synthetic Routes and Reaction Conditions: Enramycin is produced through microbial fermentation. The bacterium Streptomyces fungicidus is cultured under specific conditions to produce the antibiotic. The fermentation process involves preparing spore liquor of Streptomyces fungicidus and preserving it under liquid nitrogen . The culture medium and conditions are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound . The purified product is then formulated into a feed additive for livestock.
化学反应分析
Types of Reactions: Enramycin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and efficacy.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired modifications.
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with improved antibacterial properties. These derivatives are tested for their efficacy against different bacterial strains.
科学研究应用
Enramycin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and modification of polypeptide antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is investigated for its potential use in treating infections caused by Gram-positive bacteria.
相似化合物的比较
Vancomycin: Like enramycin, vancomycin is a polypeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Bacitracin: Bacitracin is another polypeptide antibiotic that interferes with cell wall synthesis.
Uniqueness of this compound: this compound’s uniqueness lies in its specific inhibition of the MurG enzyme, which is a critical step in peptidoglycan biosynthesis. This distinct mechanism of action makes it a valuable antibiotic for targeting Gram-positive bacteria that are resistant to other antibiotics .
属性
CAS 编号 |
11115-82-5 |
|---|---|
分子式 |
C107H140Cl2N26O32 |
分子量 |
2373.3 g/mol |
IUPAC 名称 |
4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-(10-methyldodeca-2,4-dienoylamino)-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2 |
InChI 键 |
NJCUSQKMYNTYOW-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
手性 SMILES |
CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
规范 SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
同义词 |
enradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



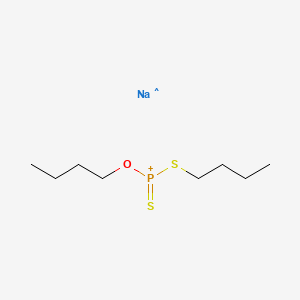
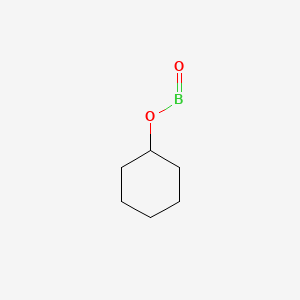

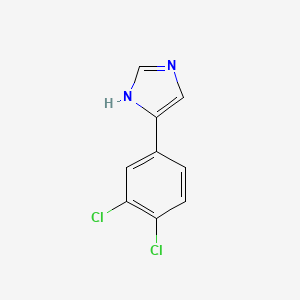

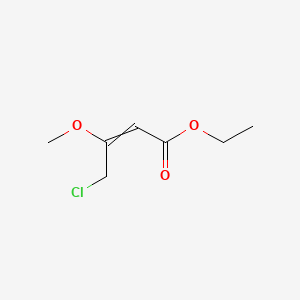
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
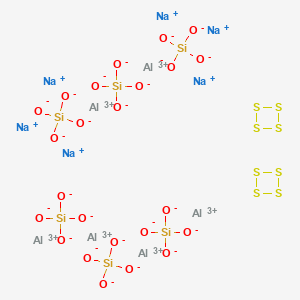
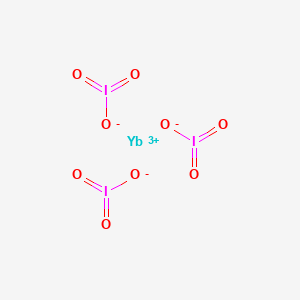
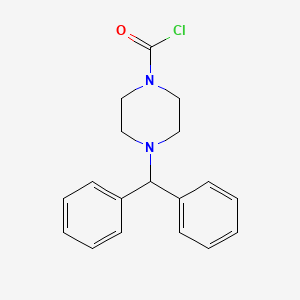
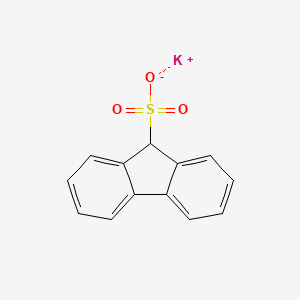
![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
